Product packaging for EudesM-4(15)-ene-3α,11-diol(Cat. No.:CAS No. 113773-90-3)

EudesM-4(15)-ene-3α,11-diol

Cat. No.: B598159
CAS No.: 113773-90-3
M. Wt: 360.494
InChI Key: ORTXDSRJUDCFHC-GEEQCMDESA-N
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Description

Eudesm-4(15)-ene-3α,11-diol (CAS 113773-90-3) is a natural eudesmane-type sesquiterpenoid. This class of compounds is known for its bicyclic framework consisting of two fused six-membered carbon rings and is recognized for its diverse bioactivity . This specific diol has been identified in plant species such as Chrysanthemum indicum L., underscoring its natural origin . Eudesmane-type sesquiterpenoids, as a broad chemical group, have attracted significant research interest due to their multifaceted biological activities, which include anti-inflammatory, anticancer, antimicrobial, antimalarial, and insecticidal properties . Related eudesmane compounds, specifically various eudesmol isomers, have been documented in scientific literature for their potential pharmacological effects, such as the attenuation of neurogenic inflammation, stimulation of gastric motility, and induction of apoptosis in certain cancer cell lines, suggesting a rich mechanism of action worthy of further investigation . Provided as a high-purity powder (>95%), this compound is a valuable reference standard and chemical tool for researchers in natural product chemistry, phytochemistry, and pharmacology. It is intended for use in in-vitro assay development and other non-clinical laboratory research. This product is strictly for research purposes and is not approved for human or veterinary diagnosis or treatment. Proper storage conditions are recommended to maintain stability, and standard laboratory safety protocols should be followed when handling this compound.

Properties

CAS No.

113773-90-3

Molecular Formula

C22H32O4

Molecular Weight

360.494

IUPAC Name

(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1

InChI Key

ORTXDSRJUDCFHC-GEEQCMDESA-N

SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC

Appearance

Powder

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies in Research

Identification and Phytogeography of Botanical Sources of Eudesm-4(15)-ene-3α,11-diol

Plant Genera and Species Harboring this compound and Related Eudesmanes

This compound is a sesquiterpenoid that has been identified in a variety of plant species. The Asteraceae family, one of the largest families of flowering plants, is a particularly rich source of eudesmane (B1671778) sesquiterpenoids. psu.edursc.orgnih.gov These compounds are a major class of sesquiterpenoids within this family and contribute to the diverse biological activities observed in these plants. psu.eduresearchgate.net

One of the primary sources from which this compound has been isolated is Magnolia officinalis, where it is found in the bark. chemfaces.com Additionally, a structurally related compound, Eudesm-4(14)-ene-3α,11-diol, has been isolated from Neocallitropsis pancheri (synonymous with Callitris pancheri), a member of the Cupressaceae family. medchemexpress.com

The genus Pluchea, also within the Asteraceae family, is known to produce a variety of eudesmane-type sesquiterpenoids. wikipedia.org While the specific presence of this compound in all Pluchea species has not been exhaustively documented, the genus is a known source of structurally similar compounds. Other genera within the Asteraceae family that are recognized for producing eudesmane sesquiterpenoids include Vernonia, Atractylodes, Inula, Chrysanthemum, Verbesina, and Aster. researchgate.netjst.go.jpnih.govsemanticscholar.orguenf.brmdpi.com For instance, Eudesm-4(15)-ene-7β,11-diol was isolated from the rhizomes of Atractylodes macrocephala. jst.go.jp The Meliaceae family also contains species that produce eudesmane sesquiterpenoids, such as various species of Aglaia and Guarea. mdpi.commdpi.com

Table 1: Plant Sources of this compound and Related Compounds

Compound Name Plant Source Family
This compound Magnolia officinalis Magnoliaceae
Eudesm-4(14)-ene-3α,11-diol Neocallitropsis pancheri Cupressaceae
Eudesm-4(15)-ene-7β,11-diol Atractylodes macrocephala Asteraceae
Eudesmane Sesquiterpenoids (general) Pluchea spp. Asteraceae
Eudesmane Sesquiterpenoids (general) Vernonia spp. Asteraceae
Eudesmane Sesquiterpenoids (general) Inula helenium Asteraceae
Eudesmane Sesquiterpenoids (general) Chrysanthemum spp. Asteraceae
Eudesmane Sesquiterpenoids (general) Verbesina spp. Asteraceae
Eudesmane Sesquiterpenoids (general) Aster spp. Asteraceae
Eudesmane Sesquiterpenoids (general) Aglaia spp. Meliaceae
Eudesmane Sesquiterpenoids (general) Guarea spp. Meliaceae

Ecological Habitats and Geographic Distribution of Source Organisms

The plant species that produce this compound and related eudesmanes are found in a wide range of ecological habitats and geographic locations.

The genus Pluchea comprises various species with diverse distributions. wikipedia.org Pluchea carolinensis, known as sourbush, is native to Mexico, Central America, the Caribbean, and northern South America. cabidigitallibrary.org It has also become naturalized in Florida and on several Pacific islands. cabidigitallibrary.org Pluchea indica is native to parts of Asia and Australia and is widespread in the Pacific Islands, often growing in wet, saline coastal habitats like brackish marshes and mangroves. wikipedia.org Pluchea dioscoridis has a Pantropic distribution, found in northeast and southern Africa, as well as the Middle East, typically in moist ground along river banks and canals. iucnredlist.org Pluchea odorata is native to the southern United States, the West Indies, Mexico, Central America, and northern South America. regionalconservation.org

The genus Vernonia, another significant source of eudesmanes, includes about 350 species found in South America, Africa, Southeast Asia, and North America. wikipedia.org These species occupy a broad ecological range, from tropical forests and marshes to dry plains and savannas. researchgate.net Vernonia amygdalina, for example, grows in Afro-montane rainforests, secondary bushland, and upland wooded grasslands across a wide range of African countries. worldagroforestry.org

Contemporary Extraction Techniques for Eudesmane Sesquiterpenoids in Laboratory Settings

Optimized Solvent-Based Extraction Protocols

Solvent-based extraction is a fundamental technique for isolating eudesmane sesquiterpenoids from plant materials. The choice of solvent is critical and is often determined by the polarity of the target compounds. For this compound and similar sesquiterpenoids, a range of organic solvents are effective.

Commonly used solvents for the extraction of this compound include chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone. chemfaces.com The general process involves macerating the dried and powdered plant material in the selected solvent, followed by filtration and concentration of the extract. Often, a sequential extraction with solvents of increasing polarity is employed to fractionate the components. For instance, an initial extraction with a nonpolar solvent like hexane (B92381) can remove lipids and other nonpolar compounds, followed by extraction with a more polar solvent like ethyl acetate or methanol (B129727) to isolate the desired sesquiterpenoids.

In the isolation of eudesmane-type sesquiterpenoids from Aster koraiensis, a 95% ethanol (B145695) extract was used, followed by further chromatographic separation. mdpi.com Similarly, the isolation of sesquiterpenoids from Chrysanthemum species often involves extraction with aqueous ethanol. semanticscholar.org

Application of Modern Extraction Technologies (e.g., Microwave-Assisted, Ultrasonic)

To enhance the efficiency and yield of extraction while reducing solvent consumption and extraction time, modern technologies are increasingly being applied.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced mass transfer of the target compounds into the solvent. This method can significantly shorten the extraction time compared to conventional methods.

Ultrasonic-Assisted Extraction (UAE) , or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating the penetration of the solvent into the plant matrix and the release of the target compounds.

While specific studies detailing the application of MAE and UAE for the extraction of this compound are not prevalent in the provided search results, these techniques are widely used for the extraction of various sesquiterpenoids from plant sources. For example, the general extraction of bioactive compounds from Pluchea dioscoridis can be facilitated by such modern methods. iucnredlist.org The principles of these technologies suggest they would be effective for extracting eudesmane sesquiterpenoids, offering a more efficient alternative to traditional solvent-based protocols.

Advanced Chromatographic Separation Strategies for Isolation and Purification

Following initial extraction, a series of chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of plant metabolites.

A typical purification strategy involves multiple chromatographic steps. Column chromatography using silica (B1680970) gel is a common initial step. The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

For further purification, Sephadex LH-20 column chromatography is frequently used. semanticscholar.org This size-exclusion chromatography separates compounds based on their molecular size and is effective in removing pigments and other impurities.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is often the final step to achieve high purity. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and water). This technique provides high resolution and is crucial for separating structurally similar compounds. The isolation of new eudesmane-type sesquiterpenoids from Aster koraiensis involved repeated chromatography, including semi-preparative HPLC, to obtain pure compounds. mdpi.com The structure and purity of the final compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Chromatographic Techniques for Eudesmane Sesquiterpenoid Purification

Chromatographic Technique Stationary Phase Typical Mobile Phase Purpose
Column Chromatography Silica Gel Hexane/Ethyl Acetate gradient Initial fractionation and separation from nonpolar compounds.
Column Chromatography Sephadex LH-20 Methanol Removal of pigments and separation by molecular size.
Reversed-Phase HPLC C18 Methanol/Water or Acetonitrile/Water High-resolution purification to obtain the pure compound.

Preparative Column Chromatography (Silica Gel, Sephadex LH-20, ODS, MCI Gel)

The initial separation of this compound and related sesquiterpenoids from crude plant extracts is typically achieved through preparative column chromatography. This method utilizes various stationary phases to fractionate the extract based on the differential physicochemical properties of its components, such as polarity, size, and hydrophobicity.

A common strategy involves a sequential process:

Silica Gel Chromatography : This is often the first step, separating compounds based on polarity. Crude extracts are loaded onto a silica gel column, and elution is performed with a gradient of solvents, typically starting with non-polar solvents (like hexane or petroleum ether) and gradually increasing polarity with solvents like ethyl acetate or acetone. mdpi.comnih.gov This process yields several primary fractions.

Sephadex LH-20 Chromatography : Fractions obtained from silica gel are often further purified using Sephadex LH-20. nih.govsci-hub.se This stationary phase separates compounds primarily based on molecular size, but also involves adsorption and partition effects. It is particularly effective for removing pigments, fats, and larger molecules from the fractions containing sesquiterpenoids.

ODS and MCI Gel Chromatography : For compounds that are difficult to separate by normal-phase chromatography, reversed-phase materials like Octadecylsilane (ODS) or MCI gel are employed. mdpi.comacs.org These materials separate molecules based on hydrophobicity. Elution is typically carried out with a gradient of water and an organic solvent such as methanol or acetonitrile. acs.org For instance, in the study of rhizomes from the Atractylodes genus, ODS column chromatography was a key step in purifying eudesmane-type sesquiterpenoids. mdpi.comsemanticscholar.org Similarly, MCI gel has been used in the isolation of terpenes from Alpinae oxyphyllae Fructus and the peels of Zingiber officinale. nih.govacs.orgsemanticscholar.org

Table 1: Application of Preparative Chromatography in Sesquiterpenoid Isolation

Stationary Phase Principle of Separation Typical Application in Eudesmane Isolation Source Plant Examples Citations
Silica Gel Adsorption (Polarity) Initial fractionation of crude extracts. Atractylodes macrocephala, Aquilaria agallocha, Alpinia oxyphylla mdpi.comnih.govsci-hub.se
Sephadex LH-20 Size Exclusion / Adsorption De-fatting and de-pigmentation; separation of sesquiterpenoid-rich fractions. Atractylodes lancea, Zingiber officinale, Alpinia oxyphylla mdpi.comnih.govacs.org
ODS (C18) Reversed-Phase (Hydrophobicity) Purification of medium-polarity fractions; separation of isomers. Atractylodes macrocephala, Zingiber officinale mdpi.comacs.org
MCI Gel Reversed-Phase (Hydrophobicity) Fractionation of alcoholic or aqueous extracts. Alpinia oxyphylla, Zingiber officinale nih.govacs.orgsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

Following preliminary purification by column chromatography, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final isolation of pure eudesmane sesquiterpenoids.

Preparative and Semi-Preparative HPLC : These techniques are employed to separate structurally similar compounds, such as isomers, which often co-elute in low-pressure column chromatography. mdpi.comacs.org For example, researchers have used semi-preparative HPLC to isolate individual terpene compounds from Alpinia oxyphylla and Zingiber officinale. nih.govacs.orgsemanticscholar.org Similarly, the purification of sesquiterpenoids from Atractylodes macrocephala and Litsea verticillata relied on preparative HPLC to obtain pure compounds for structural elucidation. mdpi.comacs.orgsemanticscholar.org Both normal-phase and reversed-phase columns are used, depending on the specific separation requirements.

Analytical HPLC and UPLC : Analytical HPLC and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are used for the qualitative and quantitative analysis of the fractions and the final purified compounds. UPLC, which uses smaller particle-sized columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov These analytical techniques are crucial for assessing the purity of isolated compounds like this compound.

Table 2: HPLC/UPLC Applications in Eudesmane Sesquiterpenoid Research

Technique Purpose Column Type Typical Mobile Phase Citations
Preparative HPLC Final purification of compounds Reversed-Phase (e.g., C18, ODS) Acetonitrile/Water or Methanol/Water gradients mdpi.comnih.govsemanticscholar.org
Semi-preparative HPLC Isolation of milligram quantities of pure compounds Reversed-Phase (e.g., C18) Acetonitrile/Water or Methanol/Water gradients nih.govacs.orgsemanticscholar.org
Analytical UPLC Purity assessment, chemical profiling Reversed-Phase (e.g., C18) Acetonitrile/Water or Methanol/Water with formic acid nih.gov

Advanced Analytical Techniques in Conjunction with Chromatography (e.g., UPLC-Q-Orbitrap HRMS, HPLC-MRM-MS)

To unambiguously identify and characterize eudesmane sesquiterpenoids, especially when present at low concentrations in complex mixtures, chromatography is coupled with advanced mass spectrometry techniques.

UPLC-Q-Orbitrap HRMS : This powerful technique combines the superior separation capability of UPLC with a high-resolution mass spectrometer (Orbitrap). It provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. nih.govsemanticscholar.org The data-dependent MS/MS mode can fragment the parent ion to provide structural information, which is crucial for distinguishing between isomers. science.gov This method has been successfully applied to analyze the terpenoid composition of Alpinia oxyphylla Fructus. nih.gov A discovery-based metabolomic approach using UPLC-Q-TOF-MS/MS (another high-resolution technique) successfully identified numerous sesquiterpenoids, including a derivative of eudesma-4(15),11-diene, in Artemisia annua. nih.gov

HPLC-MRM-MS : High-Performance Liquid Chromatography coupled with Multiple Reaction Monitoring (MRM) mass spectrometry is a highly sensitive and selective quantitative technique. semanticscholar.org It involves a triple quadrupole mass spectrometer where the first quadrupole selects a specific parent ion, the second fragments it, and the third selects a specific fragment ion. This specific transition is monitored, providing excellent selectivity for quantifying target compounds in a complex matrix, even in the presence of interfering substances. This method has been developed for the analysis of constituents in traditional medicines like Alpinae oxyphyllae Fructus. semanticscholar.org

Table 3: Advanced Hyphenated Techniques for Sesquiterpenoid Analysis

Technique Abbreviation Key Capability Application Citations
Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry UPLC-Q-Orbitrap HRMS High-resolution, accurate mass measurement for structural identification and chemical profiling. Identification of terpenoids in Alpinia oxyphylla Fructus. nih.govsemanticscholar.org
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry UPLC-Q-TOF-MS High-resolution mass measurement for identification of unknown compounds in metabolomics. Identification of sesquiterpenoids in Artemisia annua. nih.gov
High-Performance Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry HPLC-MRM-MS Highly selective and sensitive quantification of target compounds. Quantitative analysis of active constituents in medicinal plants. semanticscholar.org

Chemical Synthesis and Targeted Derivatization Studies

Total Synthesis Approaches for Eudesm-4(15)-ene-3α,11-diol and its Stereoisomers

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a powerful means to produce eudesmane (B1671778) diols and their stereoisomers, which may not be readily available from natural sources.

A retrosynthetic analysis of eudesmane sesquiterpenoids typically disconnects the molecule into simpler, more readily synthesizable fragments. A common strategy involves the disconnection of the decalin core, often through reactions that form the key carbon-carbon bonds of the bicyclic system. For instance, a key intermediate in the synthesis of some eudesmanes is a bicyclo[4.4.0]decane derivative, which can be constructed through various cyclization reactions. acs.org The strategic design of these intermediates is crucial for controlling the stereochemistry of the final product.

The control of stereochemistry is a paramount challenge in the synthesis of eudesmanes. Researchers have developed various stereoselective and stereospecific pathways to address this. One notable approach is the use of the Ireland-Claisen rearrangement to construct contiguous quaternary stereocenters with high stereocontrol. acs.org This reaction allows for the synthesis of specific diastereomers by controlling the geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) and the reaction's transition state. acs.org Other stereoselective methods include catalytic enantioselective alkylations to forge all-carbon quaternary centers and diastereoselective olefin hydrogenations. caltech.edu The synthesis of (+)-5βH-eudesmane-4α,11-diol has been achieved through an unambiguous route starting from α-santonin, highlighting the use of chiral pool starting materials to achieve stereocontrol. researchgate.net

The development of novel synthetic methodologies has significantly advanced the synthesis of complex molecules like eudesmanes. A prime example is the use of a decarbonylative radical coupling reaction. nih.gov This method facilitates the challenging intermolecular installation of quaternary carbons by coupling a highly reactive α,α-dialkoxy carbon radical with a suitable acceptor. nih.gov This strategy has been successfully applied in a convergent and concise total synthesis of 5-epi-eudesm-4(15)-ene-1β,6β-diol. nih.gov Such radical-based methods offer mild reaction conditions and can forge sterically demanding bonds that are difficult to create using traditional ionic chemistry. nih.govnih.gov

Development of Stereoselective and Stereospecific Synthetic Pathways

Semisynthesis and Rational Chemical Modification of Eudesmane Scaffolds

Semisynthesis, which starts from a readily available natural product, offers a more direct route to new derivatives. This approach is particularly valuable for exploring structure-activity relationships (SAR).

The modification of naturally occurring eudesmanolides, such as alantolactone (B1664491) and isoalantolactone, has been a fruitful strategy for SAR studies. nih.gov Chemical modifications can include epoxidations, reductions, catalytic hydrogenations, and Michael additions to α,β-unsaturated lactones. nih.gov These studies aim to understand which functional groups are essential for a compound's biological activity and to potentially develop more potent analogs. nih.gov For example, a library of 1,10-seco-eudesmane sesquiterpenoids was constructed through the semisynthesis of 1-O-acetylbritannilactone to identify promising anti-neuroinflammatory agents. nih.gov The results of these studies can be complex, with activity trends sometimes varying between different biological assays. nih.gov

The synthesis of analogs is not only for optimizing activity but also for investigating the mechanism of action of a particular compound. By systematically altering the structure of a lead compound, researchers can probe its interactions with biological targets. For instance, the synthesis of various eudesmane derivatives allows for the evaluation of their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages, providing insights into their anti-inflammatory potential. ug.edu.gh Similarly, the creation of a library of 1,10-seco-eudesmane sesquiterpenoids led to the identification of a compound that modulates TLR4/NF-kB and p38 MAPK pathways, offering a deeper understanding of its anti-neuroinflammatory mechanism. nih.gov

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like Eudesm-4(15)-ene-3α,11-diol. Through the analysis of one-dimensional and two-dimensional NMR data, a complete picture of the proton and carbon framework can be assembled.

One-dimensional NMR experiments, including ¹H-NMR, ¹³C-NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the structure of this compound.

The ¹H-NMR spectrum reveals the chemical environment of each proton in the molecule. Key signals for this compound include two exocyclic methylene (B1212753) protons, which typically appear as distinct singlets or narrowly split doublets. Additionally, signals corresponding to methyl groups and methine protons provide crucial information about the carbon skeleton. For instance, a study on compounds isolated from Manglietia hookeri identified a related compound, eudesm-4(14)-ene-3α,11-diol, by comparing its NMR data with literature values. tandfonline.com

The ¹³C-NMR spectrum provides a count of the unique carbon atoms and their respective chemical shifts, indicating their functional groups. For this compound, the spectrum would show 15 distinct carbon signals, consistent with its molecular formula C15H26O2. targetmol.comchemfaces.comacmec.com.cn These signals correspond to methyl, methylene, methine, and quaternary carbons, including those bearing hydroxyl groups and the carbons of the double bond. For example, in a related eudesmane-type sesquiterpenoid, the ¹³C-NMR spectrum showed characteristic signals for an exocyclic double bond and carbons attached to hydroxyl groups. ingentaconnect.com

DEPT experiments are instrumental in distinguishing between methyl (CH3), methylene (CH2), and methine (CH) groups. This technique simplifies the interpretation of the often-complex ¹³C-NMR spectrum and confirms the number of each type of carbon atom, which is essential for piecing together the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for Eudesmane-type Sesquiterpenoids

Position δC (ppm) δH (ppm) (J in Hz)
1 40.15 1.34 (m), 1.58 (dd, 11.4, 7.2)
2 36.74 1.69 (m), 2.41 (dd, 13.2, 9.0)
3 48.85 -
4 54.55 1.79 (d, 12.6)
5 22.76 1.18 (m), 1.73 (m)
6 49.55 1.43 (m)
7 22.47 1.31 (m), 1.63 (m)
8 40.67 1.24 (m), 1.72 (m)
9 42.32 -
10 73.09 -
11 27.05 1.22 (s)
12 27.68 1.23 (s)
13 21.10 1.20 (s)
14 18.53 0.90 (s)
15 184.92 -

Note: This table is a representative example based on data for a related compound, manghookerins A, and serves to illustrate the type of data obtained. tandfonline.com Actual chemical shifts for this compound may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are vital for connecting different fragments of the molecule and confirming the placement of quaternary carbons and functional groups. For example, HMBC correlations can confirm the position of the hydroxyl-isopropyl group. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data is essential for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the decalin ring system. jst.go.jp The analysis of NOESY correlations can help establish the relative configuration of the compound. tandfonline.com

Through the combined application of these 2D NMR techniques, the complete planar structure and relative stereochemistry of this compound can be unambiguously determined. researchgate.netscielo.br

One-Dimensional NMR Data Interpretation (¹H-NMR, ¹³C-NMR, DEPT)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insight into its structure through fragmentation patterns.

HR-ESI-MS is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HR-ESI-MS analysis would yield a precise mass for the molecular ion (e.g., [M+Na]⁺), confirming the molecular formula of C15H26O2. tandfonline.comjst.go.jpresearchgate.net This information is fundamental for the structural elucidation process.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile and semi-volatile compounds. Eudesmane-type sesquiterpenoids are often components of essential oils and can be identified using GC-MS. semanticscholar.orgmdpi.com The mass spectrum obtained from GC-MS shows a characteristic fragmentation pattern that can serve as a fingerprint for the compound, aiding in its identification by comparison with spectral libraries. core.ac.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Chiroptical Spectroscopy for Absolute Configuration Assignment

While NMR and MS can determine the relative stereochemistry, chiroptical techniques like circular dichroism (CD) are often employed to establish the absolute configuration of chiral molecules like this compound. The experimental CD spectrum is compared with a theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net The optical rotation value, while less definitive on its own, can also provide supporting evidence for the absolute stereochemistry when compared to known compounds. jst.go.jp The combination of spectroscopic data with quantum chemical calculations of ECD spectra has become a reliable method for determining the absolute configurations of complex molecules. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For eudesmane-type sesquiterpenoids, the resulting CD spectrum provides critical information, often in the form of Cotton effects, which can be correlated to specific stereochemical features.

The absolute configuration of certain sesquiterpenoids, such as 13-hydroxyl-atractylenolide II and 4-ketone-atractylenolide III from Atractylodes macrocephala, has been successfully assigned using CD spectroscopy. jst.go.jp For instance, the positive Cotton effect observed at 219 nm for 13-hydroxyl-atractylenolide II was crucial in substantiating the S-configuration at the C-8 position. jst.go.jp In another example, the structure of eudesm-4(15)-ene-7β,11-diol was differentiated from its 7α-epimer based on their opposite optical rotation values, a property closely related to their CD spectra. jst.go.jpresearchgate.net

Table 1: CD Spectroscopic Data for Selected Sesquiterpenoids
CompoundSolventCotton Effect (λmax)Molar Circular Dichroism (Δε)Reference
13-hydroxyl-atractylenolide IIMeOH219 nm+7.5 jst.go.jp

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Confirmation

To provide a more robust confirmation of absolute configuration, experimental CD data is frequently compared with theoretically calculated Electronic Circular Dichroism (ECD) spectra. This computational approach involves calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and matching them with the experimental spectrum.

This method has been widely applied to the eudesmane (B1671778) class of sesquiterpenoids. For example, the absolute configurations of four new rearranged eudesmane sesquiterpenoids from Lycii Cortex were determined using quantum chemical ECD calculations. nih.gov Similarly, for new eudesmane sesquiterpenoids isolated from Artemisia hedinii, their absolute configurations were confirmed through a combination of techniques including time-dependent density functional theory (TDDFT) ECD calculations. acs.org The absolute configuration of a new eudesmane sesquiterpenoid, sapleudesone, was determined by comparing its experimental ECD spectrum, which showed a positive Cotton effect at 241 nm, with the calculated spectra of its possible isomers. acgpubs.org This comparison allowed for the confident assignment of its stereochemistry. acgpubs.org This powerful combination of experimental and computational approaches is also used for other related compounds, such as those from Aquilaria sinensis and Salvia plebeia, to unambiguously determine their three-dimensional structures. acgpubs.orgresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the complete three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, angles, and the absolute stereochemistry of all chiral centers within the molecule.

While a specific crystal structure for this compound is not detailed in the searched literature, the utility of this technique for the eudesmane family is well-documented. For instance, the absolute configuration of Lyciiterpenoid A from Lycii Cortex was definitively confirmed by X-ray crystallographic analysis, which supported the results from ECD calculations. nih.gov In another study, the structures of several anti-inflammatory eudesmane sesquiterpenoids from Artemisia hedinii were confirmed by X-ray diffraction experiments. acs.org The soft coral Lemnalia sp. has also yielded numerous sesquiterpenoids whose absolute configurations were determined by single-crystal X-ray analysis. mdpi.comresearchgate.netnih.gov A new sesquiterpene, manghookerins A, isolated from Manglietia hookeri alongside this compound, had its structure and relative configuration confirmed by X-ray diffraction. tandfonline.com These examples highlight the critical role of X-ray crystallography in providing definitive structural proof for complex natural products, including eudesmane-type sesquiterpenoids.

Biosynthetic Pathways and Enzymatic Mechanisms

General Biosynthesis of Sesquiterpenoids from Isoprenoid Precursors

All terpenoids, including the C15 sesquiterpenoids, are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.orgresearchgate.net In plants and other organisms, two major independent pathways are responsible for producing IPP and DMAPP, and they are localized in different cellular compartments. pnas.orgtandfonline.complos.org

The Mevalonate (B85504) (MVA) Pathway: Primarily located in the cytoplasm, this pathway starts with the condensation of three acetyl-CoA molecules. researchgate.nettandfonline.comtandfonline.com A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). plos.org The MVA pathway is generally the source of precursors for sesquiterpenes and triterpenes. plos.orgnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, it operates in the plastids of plant cells. tandfonline.complos.orgtandfonline.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.orgresearchgate.net It is typically responsible for synthesizing precursors for monoterpenes, diterpenes, and carotenoids. plos.orgacs.org

While these pathways are compartmentally distinct, "crosstalk" between them, involving the transport of isoprenoid intermediates, has been documented. pnas.orgnih.gov For sesquiterpene biosynthesis, one molecule of DMAPP condenses with two molecules of IPP in a reaction catalyzed by a prenyltransferase enzyme, farnesyl pyrophosphate synthase (FPPS), to form the C15 linear precursor, (E,E)-farnesyl pyrophosphate (FPP). nih.govmdpi.com This FPP molecule is the direct substrate for all sesquiterpene synthases. kegg.jpgenome.jp

Postulated Biogenetic Routes to Eudesm-4(15)-ene-3α,11-diol and Analogous Eudesmanes

The formation of the eudesmane (B1671778) skeleton is a critical step initiated by a terpene synthase enzyme. The process begins with the ionization of the substrate FPP, where the diphosphate (B83284) group is lost, generating a farnesyl cation. kegg.jpresearchgate.net The biosynthesis of the bicyclic eudesmane core from the linear FPP is thought to proceed through a germacryl cation intermediate. mdpi.comthieme-connect.com

The proposed cyclization cascade is as follows:

FPP Ionization: The process starts with the removal of the pyrophosphate group from FPP, forming a farnesyl cation. researchgate.net

Initial Cyclization: The farnesyl cation undergoes an intramolecular attack, typically leading to the formation of a 10-membered ring intermediate, such as a germacryl cation or a neutral germacrene intermediate (e.g., germacrene A). mdpi.comrsc.org

Transannular Cyclization: The germacrene-type intermediate is then reprotonated, triggering a second, transannular cyclization. beilstein-journals.orgbeilstein-journals.org This step forms the characteristic 6/6-fused bicyclic eudesmane carbocation. mdpi.com

Termination: The eudesmyl cation can be stabilized through deprotonation to form a double bond or by quenching with a water molecule to introduce a hydroxyl group. researchgate.netbeilstein-journals.org

To arrive at This compound , the initial eudesmane skeleton must undergo specific modifications. The formation of the diol (a molecule with two hydroxyl groups) can occur through two primary mechanisms:

Direct Dihydroxylation: A single, highly specialized terpene synthase can catalyze the entire process from FPP, incorporating two water molecules to directly form a diol product. A notable example is the eudesmane-2,11-diol synthase found in maize (Zea mays), which directly converts FPP into a dihydroxylated eudesmane. acs.orgnih.gov

Stepwise Modification: More commonly, a terpene synthase produces a less oxidized eudesmane precursor, such as an olefin (e.g., β-eudesmol) or a monohydroxylated alcohol. koreascience.kr This initial product is then further modified by other enzymes, such as cytochrome P450 monooxygenases (P450s), which catalyze site-specific hydroxylations to install the second hydroxyl group. nih.gov

The specific stereochemistry (3α) and the positions of the double bond (4(15)-ene) and hydroxyl groups (3α, 11) are determined by the precise folding of the substrate within the enzyme's active site and the specific catalytic residues involved in the reaction cascade.

Identification and Characterization of Enzymes Involved in Eudesmane Biosynthesis (e.g., Terpene Synthases)

The key enzymes responsible for creating the carbon skeleton of eudesmanes are terpene synthases (TPS) , also known as terpene cyclases. These enzymes are responsible for the remarkable diversity of terpene structures. nih.govnih.gov

Several eudesmane synthases have been identified and characterized from various organisms:

β-Eudesmol Synthase from Zingiber zerumbet : A sesquiterpene synthase gene (ZSS2) was isolated from ginger, which, when expressed, was found to catalyze the formation of β-eudesmol as its main product from FPP. nih.gov

7-epi-α-Eudesmol Synthase from Streptomyces viridochromogenes : A terpene synthase from this bacterium was identified to produce 7-epi-α-eudesmol, along with other related sesquiterpenes like hedycaryol. beilstein-journals.org

Eudesmane Diol Synthase from Tripterygium wilfordii : A sesquiterpene cyclase (TwCS) was discovered that can directly catalyze FPP to produce eudesmane diols, with cryptomeridiol (B138722) being the primary product. nih.gov This demonstrates the direct enzymatic synthesis of dihydroxylated eudesmanes without intermediate steps involving other enzymes. nih.gov

Eudesmane-2,11-diol Synthase from Zea mays : Research has identified a maize terpene synthase (ZmEDS) that directly synthesizes eudesmane-2,11-diol from FPP. acs.org A key phenylalanine residue was found to be crucial for this double hydroxylation reaction. acs.org

Most plant sesquiterpene synthases contain a conserved aspartate-rich 'DDXXD' motif, which is essential for binding the magnesium ion cofactor required for the ionization of FPP. Mutations in this motif can lead to decreased enzyme activity or the formation of abnormal products. tandfonline.com

Table 1: Examples of Characterized Eudesmane Synthases

Enzyme NameSource OrganismPrimary Product(s)Reference
β-Eudesmol Synthase (ZSS2)Zingiber zerumbet (Ginger)β-Eudesmol nih.gov
7-epi-α-Eudesmol Synthase (SfES)Streptomyces flavidovirens7-epi-α-Eudesmol beilstein-journals.org
Eudesmane Diol Synthase (TwCS)Tripterygium wilfordiiCryptomeridiol (eudesmane diol) nih.gov
Eudesmane-2,11-diol Synthase (ZmEDS)Zea mays (Maize)Eudesmane-2,11-diol acs.orgnih.gov

Genetic and Molecular Regulation of Biosynthetic Gene Expression in Source Organisms

The production of eudesmanes and other terpenoids is tightly regulated at the genetic level, often in response to developmental cues and environmental stimuli. nih.govscielo.br

Transcriptional Regulation: The expression of terpene synthase genes is a primary control point. Transcription factors from several families, including WRKY, MYB, AP2/ERF, and bHLH, are known to modulate the expression of genes in the terpenoid biosynthetic pathway by binding to their promoter regions. scielo.brmdpi.com For example, in cotton, the transcription of (+)-δ-cadinene synthase genes is developmentally regulated and can be induced by elicitors. sippe.ac.cn

Hormonal Influence: Plant hormones are key signaling molecules that can induce or suppress terpenoid biosynthesis. tandfonline.com Jasmonates, such as methyl jasmonate (MeJA), are particularly well-known for up-regulating the expression of TPS genes, leading to increased production of sesquiterpenes as part of plant defense responses. tandfonline.comtandfonline.com Salicylic acid (SA) has also been shown to upregulate key enzymes in the terpenoid pathway. mdpi.com

Developmental and Environmental Factors: The accumulation of sesquiterpenes can be specific to certain tissues or developmental stages. tandfonline.comnih.gov In Pogostemon cablin (patchouli), the accumulation of sesquiterpenes is age-regulated and controlled by the miR156-SPL transcription factor module. nih.gov Abiotic factors like light and temperature, as well as biotic factors like herbivore attacks or pathogen infections, can also trigger the induced biosynthesis of terpenoids as a defense mechanism. researchgate.nettandfonline.com For instance, in conifers, herbivore damage triggers the production of oleoresin containing various terpenes. researchgate.net

Nutrient Availability: In fungi, the availability of specific inorganic nutrients can influence sesquiterpene production. A study on the wood-rotting fungus Polyporus brumalis found that magnesium sulfate (B86663) () was vital for the biosynthesis of eudesmane-type sesquiterpenes, likely because magnesium is an essential cofactor for terpene synthases. koreascience.kr

Biotechnological Approaches for Enhanced Eudesmane Production through Metabolic Engineering

The low natural abundance of many valuable sesquiterpenoids has driven the development of biotechnological production platforms, primarily using engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govacs.orgnih.gov

Key metabolic engineering strategies include:

Heterologous Expression of Synthases: The gene for a desired eudesmane synthase (e.g., β-eudesmol synthase) is introduced into a microbial host. nih.gov Co-expression with genes from the mevalonate pathway can further boost production. nih.gov

Increasing Precursor Supply: A common strategy is to enhance the metabolic flux towards the FPP precursor. This is often achieved by overexpressing key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), which is a rate-limiting step. nih.govoup.com

Downregulating Competing Pathways: To channel more FPP towards the desired sesquiterpene, competing pathways are often downregulated. In yeast, the ERG9 gene, which encodes squalene (B77637) synthase, is a frequent target. nih.gov This enzyme diverts FPP towards ergosterol (B1671047) biosynthesis. Repressing ERG9 expression leads to an accumulation of FPP, which can then be used by the heterologous terpene synthase, significantly increasing the yield of the target compound. nih.gov

Process and Strain Optimization: Further improvements can be made through systematic optimization. This includes modular pathway engineering, using advanced genetic tools like CRISPR-Cas9 for precise genome editing, and optimizing fermentation conditions. nih.govsysbio.se For instance, a two-phase fermentation system using an organic solvent like dodecane (B42187) can be employed to capture the volatile sesquiterpene products in situ, preventing their loss and simplifying purification. nih.gov

Using these approaches, researchers have successfully engineered yeast strains to produce significant quantities of various sesquiterpenes. For example, an engineered S. cerevisiae strain was able to produce 19.73 mg/L of the eudesmane diol cryptomeridiol in a shake flask culture. nih.gov

Biological Activities and Mechanistic Investigations in Pre Clinical Models

Anti-Inflammatory Properties and Underlying Molecular Mechanisms

Eudesm-4(15)-ene-3α,11-diol has demonstrated notable anti-inflammatory effects in cellular models, primarily through its ability to modulate key inflammatory pathways.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., RAW264.7 Cells)

A key indicator of inflammation is the overproduction of nitric oxide (NO) by activated macrophages. This compound, isolated from various plant sources, has been evaluated for its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Studies have shown that sesquiterpenoids, including eudesmane-type compounds, can effectively suppress NO production in these models. jst.go.jpresearchgate.netmdpi.com While specific IC50 values for this compound are not consistently reported across all studies, the general class of eudesmane (B1671778) sesquiterpenoids has shown inhibitory activity. jst.go.jpresearchgate.net For instance, related compounds have exhibited moderate efficacy in reducing NO levels. jst.go.jpresearchgate.net This inhibitory action on NO production highlights the compound's potential to mitigate inflammatory responses. nih.gov

Table 1: Inhibitory Effects of Related Sesquiterpenoids on NO Production in RAW264.7 Cells

Compound IC50 (µM) Source
Compound 4 48.6 ± 0.5 jst.go.jpresearchgate.net
Compound 7 46.4 ± 3.2 jst.go.jpresearchgate.net
Compound 8 32.3 ± 2.9 jst.go.jpresearchgate.net
Cordiaquinol D 50.34 scielo.br
Cordiaquinol E 105.83 scielo.br

Modulation of Key Inflammatory Mediators and Signaling Pathways (e.g., iNOS, COX-2 Expression)

The anti-inflammatory effects of this compound extend to its ability to modulate the expression of critical inflammatory enzymes. The overproduction of NO in inflammation is catalyzed by inducible nitric oxide synthase (iNOS). mdpi.com Concurrently, cyclooxygenase-2 (COX-2) is responsible for the synthesis of prostaglandins, another key mediator of inflammation. mdpi.commdpi.com Research has indicated that certain sesquiterpenoids can downregulate the protein and mRNA expression of both iNOS and COX-2. mdpi.comrsc.org This dual inhibition of iNOS and COX-2 pathways suggests a comprehensive mechanism for the anti-inflammatory action of eudesmane-type sesquiterpenoids. mdpi.com

Anticancer and Cytotoxic Activities in Diverse In Vitro Cell Line Models

Beyond its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. In vitro studies have revealed its cytotoxic effects against a range of cancer cell lines, operating through various cellular mechanisms. nih.govnih.gov

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant aspect of the anticancer activity of this compound and related compounds is their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govrsc.org This process is crucial for eliminating malignant cells without inducing an inflammatory response. Studies have shown that some compounds can trigger apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating. nih.govnih.govmdpi.com This arrest is often associated with the modulation of key cell cycle regulatory proteins. nih.gov

Inhibitory Effects on Proliferation in Specific Cancer Cell Lines (e.g., MCF-7, HepG2, A549, K562, PC3, DU145)

The cytotoxic potential of this compound and similar sesquiterpenoids has been demonstrated across a variety of human cancer cell lines. These include breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), leukemia (K562), and prostate cancer (PC3, DU145) cells. mdpi.comnih.govnih.govresearchgate.net The inhibitory effects are typically dose-dependent, with IC50 values varying between cell lines and specific compounds. mdpi.comnih.govnih.gov For example, some sesquiterpenoids have shown potent activity against MCF-7 cells. researchgate.net The broad spectrum of activity against different cancer types underscores the potential of this class of compounds in oncology research. nih.gov

Table 2: Cytotoxic Activity of Related Compounds against Various Cancer Cell Lines

Cell Line Compound IC50 (µM) Source
MCF-7 Kansuingenol A-C 6.19–29.16 mdpi.com
HepG2 Kansuingenol A-C 6.19–29.16 mdpi.com
DU145 Kansuingenol A-C 6.19–29.16 mdpi.com
A549 Yuanhuakines A–D 7.83–23.87 mdpi.com
Hep3B Yuanhuakines A–D 7.83–23.87 mdpi.com
MCF-7 Yuanhuakines A–D 7.83–23.87 mdpi.com
A549 Graveospene A 1.9 mdpi.com
HepG2 Graveospene A 4.6 mdpi.com
MCF-7 Phosphomolybdate hybrid 32.11 nih.gov
A549 Phosphomolybdate hybrid 25.17 nih.gov
HepG2 Phosphomolybdate hybrid 33.79 nih.gov
K562 Nobiliside D 0.83 µg/ml nih.gov

Identification of Cellular and Molecular Targets and Pathway Interactions (e.g., CTNNB1, STAT3, HIF1A, HSP90AA1, ERBB2)

To understand the anticancer mechanisms at a molecular level, researchers have begun to identify the specific cellular targets and signaling pathways affected by compounds like this compound. Network pharmacology and molecular docking studies have pointed to several key proteins involved in cancer progression. nih.gov These include Catenin Beta 1 (CTNNB1), Signal Transducer and Activator of Transcription 3 (STAT3), Hypoxia-Inducible Factor 1 Subunit Alpha (HIF1A), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), and Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2). nih.govresearchgate.net These proteins are integral to various cellular processes that are often dysregulated in cancer. nih.gov For instance, HIF1A is a crucial factor in tumor cell adaptation to hypoxic conditions, and its interaction with secreted HSP90AA1 promotes cell invasion. nih.gov The ability of eudesmane-type compounds to potentially interact with these targets opens up new avenues for targeted cancer therapy. nih.gov

Antiviral Properties and Mechanistic Investigations in Pre-Clinical Models

Inhibition of Viral Protein Expression (e.g., Porcine Epidemic Diarrhea Virus (PEDV))

Scientific literature focusing specifically on the effects of this compound on the protein expression of the Porcine Epidemic Diarrhea Virus (PEDV) is not available in current research databases. While studies have investigated other eudesmane-type sesquiterpenoids for their anti-PEDV activity, such as eudesm-4(15)-ene-1β,6α-diol which was found to inhibit PEDV protein expression, research has not yet been published to confirm or deny this specific antiviral property for this compound. semanticscholar.orgresearchgate.net

Evaluation of Anti-HIV-1 Activity in Cellular Assays

There is currently no published research evaluating the anti-HIV-1 activity of this compound in cellular assays. Investigations into the anti-HIV potential of natural compounds have included various sesquiterpenes. For instance, studies on extracts from Litsea verticillata have identified other eudesmane diol derivatives, such as 7-epi-eudesm-4(15)-ene-1α,6α-diol and 5-epi-eudesm-4(15)-ene-1β,6β-diol, which demonstrated inhibitory effects on HIV-1 replication. acs.org However, specific data on the efficacy of this compound against HIV-1 have not been reported.

Neurobiological Activities and Neuroprotective Effects

Promotion of Neuroprotection and Nerve Repair in Cellular and In Vivo Models

Specific studies on the direct effects of this compound on neuroprotection and nerve repair in either cellular or in vivo models have not been documented in the available scientific literature. Plant extracts containing a variety of sesquiterpenoids, including those from the eudesmane class, have been examined for their potential neurological benefits. nih.govresearchgate.net For example, extracts from Alpinae oxyphyllae Fructus and Atractylodes macrocephala are reported to possess neuroprotective properties. nih.govsciopen.com However, these effects have not been specifically attributed to this compound.

Regulation of Metabolic Disorders Associated with Neurological Conditions

Currently, there is no research available that investigates the role of this compound in regulating metabolic disorders associated with neurological conditions. While some plant extracts known to contain eudesmane sesquiterpenoids have been studied for their potential to modulate metabolic dysfunctions, the specific contribution of this compound to these activities remains uninvestigated. nih.govresearchgate.net

Antioxidant and Antiapoptotic Mechanisms in Neural Cells

There is a lack of specific research data on the antioxidant and antiapoptotic mechanisms of this compound in neural cells. Broader studies on plant extracts, such as those from Atractylodes macrocephala and Alpinae oxyphyllae Fructus, indicate general antioxidant and antiapoptotic effects which are attributed to their complex mixture of phytochemicals, including various terpenoids. nih.govsciopen.com However, dedicated studies to isolate and determine the specific antioxidant and antiapoptotic capacity of this compound in the context of neural cell protection have not been published.

Anti-neuroinflammatory Effects in Microglial Cells (e.g., BV-2 Cells)

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, with microglial cells playing a central role in the brain's inflammatory response. The potential of natural compounds to modulate microglial activation is a significant area of therapeutic research. While extracts from plants such as Alpinae oxyphyllae Fructus, which contain a variety of terpenes, have demonstrated anti-neuroinflammatory properties in research models, specific studies investigating the direct effects of this compound on microglial cells, including the commonly used BV-2 cell line, are not extensively documented in the current scientific literature. nih.gov

Research on structurally related eudesmane sesquiterpenoids has provided some insights into anti-inflammatory potential. For instance, the isomer eudesm-4(15)-ene-7β,11-diol, isolated from Atractylodes macrocephala, was evaluated for its anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model often used to study inflammatory pathways relevant to neuroinflammation. jst.go.jpresearchgate.net However, direct evidence of this compound's efficacy and mechanism of action in mitigating inflammatory responses in BV-2 microglial cells remains an area for future investigation.

Other Documented Biological Activities

Research into Antibacterial Mechanisms

The exploration of natural products for novel antimicrobial agents is a continuing priority in medical research. Sesquiterpenoids as a class have been recognized for their diverse biological activities, including antibacterial effects. semanticscholar.orgnih.gov Phytochemical studies of genera like Atractylodes have identified numerous sesquiterpenoids, and extracts have shown antibacterial activity. semanticscholar.org Similarly, other distinct sesquiterpenoid structures, such as Bauer-7-ene-3β,16α-diol, have demonstrated moderate antibacterial action against specific pathogens like E. coli. medchemexpress.com

Despite the general antibacterial potential of this compound class, specific research focusing on the antibacterial mechanisms of this compound has not been prominently reported. The precise spectrum of activity, its mode of action—such as cell wall disruption, protein synthesis inhibition, or other pathways—and its efficacy against clinically relevant bacterial strains are yet to be determined through dedicated studies.

Studies on Immunomodulatory Effects

The immune system's regulation is fundamental to health, and dysregulation can lead to various pathologies. Natural compounds are of significant interest for their potential to modulate immune responses. Investigations into sesquiterpenoids have revealed that they can influence immune pathways, such as those involving Toll-like receptors (TLRs). researchgate.net TLRs are key receptors in the innate immune system that recognize pathogen-associated molecular patterns.

A study on various sesquiterpenoids and sesquiterpenoid dimers from Dysoxylum parasiticum explored their effects on human and murine TLR4. researchgate.net While this compound was not among the tested compounds, other sesquiterpenoids demonstrated notable immunomodulatory activities, including antagonistic effects on TLR4 activation. researchgate.net For example, certain guaiane (B1240927) and eudesmane-type sesquiterpenoids were found to be partial antagonists of murine TLR4. researchgate.net This suggests that the eudesmane scaffold, which this compound possesses, could potentially interact with immune receptors. However, direct experimental evidence of the immunomodulatory effects of this compound is necessary to confirm this potential.

Table 1: Reported Immunomodulatory Activity of Selected Sesquiterpenoids

Compound Name Source Organism Target/Assay Observed Effect
10-hydroxyl-15-oxo-α-cadinol Dysoxylum parasiticum TLR4 Activation (LPS-stimulated) Potent reduction in both human and murine cells. researchgate.net
4α,10α,11-trihydroxy-1βH,5βH-guai-7(8)-ene Dysoxylum parasiticum Murine TLR4 Partial antagonist effect. researchgate.net

Investigations of Hepatoprotective Properties

The liver is susceptible to damage from various toxins, and hepatoprotective agents can help prevent or mitigate this damage. Plant extracts from species like Piper longum and Alpinae oxyphyllae Fructus have been traditionally used and scientifically investigated for their liver-protective benefits. nih.govmedsci.org These extracts often contain a complex mixture of phytochemicals, including various terpenoids. nih.govmedsci.org While these broad extracts show promise, the activity of individual, purified compounds is often not specified. Currently, there is a lack of specific studies in the available scientific literature that investigate the hepatoprotective properties of isolated this compound.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Analogs

Correlation of Specific Structural Motifs with Observed Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and selective analogs. For eudesmane-type sesquiterpenoids, the core decalin ring system, the exocyclic methylene (B1212753) group at C4(15), and the position and stereochemistry of hydroxyl groups are key structural motifs that influence biological effects. researchgate.netmdpi.com

By comparing this compound with its known analogs, preliminary SAR insights can be inferred. The presence and location of hydroxyl groups are particularly important. For example, studies on various eudesmane diols isolated from Caragana intermedia showed that the positioning of hydroxyl groups significantly impacts biological activity, such as glucose consumption in C2C12 muscle cells. researchgate.net The stereochemistry of these hydroxyl groups (α vs. β) is also critical, as demonstrated in synthetic studies where epimers exhibited different properties. researchgate.net

The anti-inflammatory activity of eudesmane sesquiterpenoids also appears to be highly dependent on their substitution patterns. The compound eudesm-4(15)-ene-7β,11-diol, an isomer of the title compound, was isolated but did not show significant inhibitory effects on nitric oxide production in RAW264.7 cells, in contrast to other sesquiterpenoids from the same plant source. jst.go.jpresearchgate.net This highlights that even a shift in the position of a single hydroxyl group (from C3 to C7) can dramatically alter biological potency.

Table 2: Structure-Activity Relationship of Selected Eudesmane Analogs

Compound Name Key Structural Motifs Reported Biological Activity/Property
This compound 3α-OH, 11-OH, C4(15) double bond Biological activities not yet fully elucidated.
Eudesm-4(15)-ene-7β,11-diol 7β-OH, 11-OH, C4(15) double bond Low anti-inflammatory activity (NO inhibition). jst.go.jpnih.gov
Eudesm-4(15)-ene-1β,5α-diol 1β-OH, 5α-OH, C4(15) double bond Isolated from Guarea guidonia. mdpi.com
5-epi-Eudesm-4(15)-ene-1β,6β-diol 1β-OH, 6β-OH, C4(15) double bond Isolated from Aglaia elaeagnoidea. mdpi.com
4(15)-Eudesmene-1β,7α-diol 1β-OH, 7α-OH, C4(15) double bond Isolated from Caragana intermedia. researchgate.net

This comparative analysis underscores the importance of the specific hydroxylation pattern on the eudesmane scaffold for determining biological activity. The 3α,11-diol configuration of this compound presents a unique structure whose specific biological profile warrants direct investigation to be fully understood.

Table of Mentioned Compounds

Compound Name
10-hydroxyl-15-oxo-α-cadinol
4(15)-Eudesmene-1β,7α-diol
4(15)-Eudesmene-1β,7β-diol
4α,10α,11-trihydroxy-1βH,5βH-guai-7(8)-ene
5-epi-Eudesm-4(15)-ene-1β,6β-diol
Aristelegone A
Bauer-7-ene-3β,16α-diol
Eudesm-4(15)-ene-1β,5α-diol
This compound

Examination of Stereochemical Influences on Pharmacological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological properties. In the case of eudesmane-type sesquiterpenoids, including this compound, subtle changes in the orientation of functional groups can lead to significant differences in biological activity. While direct comparative studies on the stereoisomers of this compound are not extensively documented in the current body of scientific literature, the principle of stereochemical influence is well-established within this class of compounds. Research on closely related eudesmane diols provides compelling evidence for the pivotal role of stereochemistry in dictating their bioactivity.

The spatial orientation of hydroxyl groups and other substituents on the eudesmane scaffold affects how the molecule interacts with biological targets such as enzymes and receptors. These interactions are highly specific, and even minor alterations in stereoisomerism can change a compound from being active to inactive, or even alter the nature of its activity.

For instance, a study on eudesm-4(15)-ene-7β,11-diol highlighted a distinct positive optical rotation, in contrast to the negative optical rotation of its 7α-epimer, eudesm-4(15)-ene-7α,11-diol, underscoring the significant physical and, by extension, potential biological differences arising from the stereochemistry at a single carbon center. jst.go.jp

Further illustrating this point, comparative studies on other eudesmane diols have demonstrated clear stereochemistry-activity relationships. The anti-inflammatory and cytotoxic activities of these compounds are often dependent on the specific spatial arrangement of their hydroxyl groups. nih.gov For example, the inhibitory effects of eudesmane sesquiterpenoid glycosides on nitric oxide production have been shown to be dependent on both the stereochemistry and the nature of the substituents.

Investigations into various eudesmane diols have revealed that different stereoisomers can exhibit markedly different levels of cytotoxic and anti-inflammatory effects. The orientation of the hydroxyl groups can influence the molecule's ability to bind to target proteins, thereby modulating its biological effect.

A comparative analysis of the cytotoxic activity of different eudesmane sesquiterpenoids against various cancer cell lines further emphasizes the importance of stereochemistry. For example, in a study of sesquiterpenoids from Lansium domesticum, eudesm-4(15),7-dien-1β-ol showed the strongest cytotoxic activity against MCF-7 breast cancer cell lines, while its close analogue, eudesm-4(15)-ene-1β,6α-diol, exhibited significantly weaker activity. ugm.ac.id This suggests that the presence and orientation of a second hydroxyl group can drastically alter the compound's cytotoxic potential.

The following table summarizes research findings on the biological activities of various eudesmane diol stereoisomers, providing a clear illustration of how stereochemistry influences pharmacological outcomes.

Compound NameStereochemistryBiological ActivityResearch Findings
Eudesm-4(15)-ene-1β,6α-diol1β,6αCytotoxic activity against MCF-7 breast cancer cellsShowed moderate cytotoxic activity with an IC50 value of 121.65 µg/mL. ugm.ac.id
Eudesm-4(15)-ene-1β,5α-diol1β,5αGlucose consumption activityShowed glucose consumption activity in a C2C12 muscle cell assay with an IC value of 10.7 µg/mL. nih.gov
5-epi-Eudesma-4(15)-ene-1β,6β-diol1β,6β (epi at C-5)Anti-HIV activityWas evaluated for anti-HIV-1 replication, though specific activity values were not detailed in the referenced abstract. researchgate.net
Eudesm-4(15)-ene-7β,11-diolAnti-inflammatory activityIsolated and structurally elucidated; noted to have a different optical rotation from its 7α-epimer, suggesting distinct properties. No direct activity data was provided in the specific study. jst.go.jp
Eudesm-4(15)-ene-7α,11-diolNot specifiedMentioned as an epimer of the 7β-diol with a contrasting optical rotation. jst.go.jp

This data clearly demonstrates that the pharmacological profile of eudesmane diols is not solely dependent on the core carbon skeleton but is intricately linked to the stereochemical configuration of the entire molecule. The precise arrangement of substituents governs the interactions with biological macromolecules, ultimately defining the potency and nature of the observed biological activity. While this compound has been isolated from natural sources such as Manglietia hookeri, further studies are required to elucidate the specific pharmacological activities of its different stereoisomers and to fully understand its potential therapeutic applications. tandfonline.com

Ecological and Chemoecological Significance of Eudesmane Sesquiterpenoids

Role of Eudesm-4(15)-ene-3α,11-diol in Plant-Environment Interactions

The involvement of this compound in plant-environment interactions is an area of growing research, with evidence pointing towards its role in allelopathy and chemical signaling, particularly in response to environmental stress.

Allelopathy, the chemical inhibition of one plant by another, is a key mechanism through which plants compete for resources. Sesquiterpenoids are frequently implicated in these interactions. frontiersin.org Studies on invasive species like Ambrosia artemisiifolia have shown that eudesmane-type sesquiterpenes released from their roots can significantly inhibit the root elongation of native plants. frontiersin.org While research on the specific allelopathic activity of this compound is limited, the general phytotoxic potential of eudesmanoids suggests it may contribute to the competitive ability of the plants that produce it. frontiersin.orgresearchgate.net The structural features of these compounds, such as the presence of double bonds and hydroxyl groups, are crucial for their biological activity. frontiersin.orgsmolecule.com

Furthermore, some eudesmane (B1671778) diols are actively secreted by plant roots in response to biotic stress, indicating a role in below-ground signaling. For instance, a maize sesquiterpene synthase produces eudesmane-2α,11-diol, a structural isomer of the subject compound, specifically in the roots. nih.gov The production and secretion of this diol increase significantly upon infection by the fungal pathogen Fusarium verticillioides, suggesting it functions as a signaling molecule in the plant's defense response within the soil environment. nih.gov This finding highlights a potential role for this compound in mediating interactions with soil microbes and responding to pathogenic threats. The potential for these compounds to act as natural herbicides or pesticides is also recognized, stemming from their inherent biological activities. smolecule.com

Contribution to Plant Defense Mechanisms Against Herbivores and Pathogens

Plants have evolved a sophisticated chemical arsenal (B13267) to deter herbivores and combat pathogens, with eudesmane sesquiterpenoids forming a significant component of this defense. Their functions range from acting as antifeedants and insecticides to possessing potent antimicrobial properties.

Research on specific isomers and related compounds provides more direct evidence of their defensive roles. For example, eudesmane-2α,11-diol, produced by maize roots upon infection, points to a direct role in pathogen defense. nih.gov Although an initial test of this specific diol against F. verticillioides did not show antifungal activity in one study, the induction of its synthesis upon infection strongly implies a defensive function, possibly by signaling other defense responses or acting on other pathogens. nih.gov Other eudesmane diols, such as 4β,10α-Eudesmane-5β,11-diol isolated from a Streptomyces species, have shown potent activity against drug-resistant bacterial pathogens like Staphylococcus aureus. The antifeedant activity of sesquiterpenes from genera like Atractylodes is also well-documented, suggesting a role in deterring herbivores. sci-hub.se The specific contribution of this compound to herbivore defense is an area for further investigation.

Chemotaxonomic Implications and Species Differentiation within Botanical Families

The distribution of secondary metabolites like this compound across different plant species is not random; it often follows phylogenetic lines. Consequently, these compounds serve as valuable chemotaxonomic markers, helping to clarify taxonomic relationships and differentiate between closely related species and genera.

Eudesmane-type sesquiterpenoids are particularly significant in the chemotaxonomy of large and complex plant families such as Asteraceae and Meliaceae. researchgate.netresearchgate.net Their presence, absence, or the specific structural variations of these compounds can define genera and species. For example, within the Asteraceae family, the genus Atractylodes is rich in eudesmane-type sesquiterpenoids, and the profile of these compounds helps to distinguish between different species like A. lancea and A. macrocephala. mdpi.comsemanticscholar.orgmdpi.com this compound and its various isomers, such as eudesm-4(15)-ene-7α,11-diol and eudesm-4(15)-ene-7β,11-diol, have been isolated from different Atractylodes species, highlighting their utility in species-level differentiation. semanticscholar.orgjst.go.jp

Similarly, in the Meliaceae family, eudesmanes are a major class of sesquiterpenoids and are considered important chemical markers. researchgate.net A wide variety of eudesmane diols, including isomers of Eudesm-4(15)-ene-diol, have been isolated from genera such as Guarea and Lansium. researchgate.netjst.go.jpresearchgate.net The specific hydroxylation patterns and stereochemistry of these compounds are key distinguishing features. The Lauraceae family also shows a rich diversity of eudesmane-type sesquiterpenoids, with numerous diol and triol derivatives having been identified in genera like Cinnamomum and Litsea, further underscoring their chemotaxonomic value.

The following tables summarize the occurrence of this compound and related eudesmane sesquiterpenoids in various plant families, illustrating their importance in chemotaxonomic classification.

Table 1: Occurrence of this compound and Related Compounds in the Asteraceae Family This table is interactive. You can sort the columns by clicking on the headers.

Compound Name Plant Species Plant Part Reference(s)
Eudesm-4(15)-ene-7β,11-diol Atractylodes macrocephala Rhizomes semanticscholar.orgjst.go.jp
Eudesm-4(15)-ene-7α,11-diol Atractylodes lancea Rhizomes semanticscholar.orgmdpi.com
3α-hydroxy pterocarpol Atractylodes lancea Fermented Rhizomes mdpi.com
Eudesm-4(15),7-diene-3α,9β,11-triol Atractylodes macrocephala Rhizomes
4(15)-Eudesmene-1β,7α-diol Ambrosia arborescens Not Specified researchgate.net

Table 2: Occurrence of this compound and Related Compounds in the Meliaceae and Other Families This table is interactive. You can sort the columns by clicking on the headers.

Compound Name Plant Species Family Plant Part Reference(s)
Eudesm-4(15)-ene-1β,5α-diol Guarea guidonia Meliaceae Seeds, Leaves researchgate.netjst.go.jp
Eudesm-4(15)-ene-1β,6α-diol Lansium domesticum Meliaceae Stem Bark researchgate.net
5-epi-eudesm-4(15)-ene-1β,6β-diol Guarea guidonia Meliaceae Seeds researchgate.netjst.go.jp
Eudesm-4(15),7-dien-1β-ol Guarea guidonia Meliaceae Seeds researchgate.netjst.go.jp
This compound Aquilaria malaccensis Thymelaeaceae Not Specified
This compound Magnolia officinalis Magnoliaceae Barks researchgate.netmdpi.com

Future Research Trajectories and Translational Outlook

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways for Eudesm-4(15)-ene-3α,11-diol

The biosynthesis of eudesmane-type sesquiterpenoids is a complex enzymatic process that generally begins with the precursor molecule farnesyl pyrophosphate (FPP). nih.gov This linear precursor undergoes a "cyclase phase," where sesquiterpene synthases (STSs) catalyze intricate cyclization reactions to form the characteristic bicyclic eudesmane (B1671778) carbon skeleton, often proceeding through a germacrene intermediate. nih.govnih.govresearchgate.net This is followed by an "oxidase phase," where enzymes such as cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups and other functionalities at specific positions on the skeleton, leading to a vast diversity of oxidized eudesmanes. nih.govportlandpress.com

While this general pathway is understood, the specific enzymes responsible for the synthesis of this compound have not been fully characterized. Research has identified sesquiterpene cyclases that can directly produce eudesmane diols from FPP, such as the eudesmane-5,11-diol synthase (ZmEDS) from maize and a similar enzyme from Tripterygium wilfordii. portlandpress.comenzyme-database.org These discoveries suggest that a single, multifunctional enzyme could potentially catalyze both the cyclization and hydroxylation steps, or that a highly coordinated enzymatic cascade is involved.

Future research should focus on identifying and characterizing the specific STS and P450 enzymes from natural sources of this compound, such as agarwood (Aquilaria species). mdpi.com This can be achieved through transcriptomic analysis of source organisms to identify candidate genes, followed by heterologous expression and in vitro enzyme assays to confirm their function. Elucidating the complete biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also enable the development of metabolic engineering and synthetic biology approaches for the sustainable production of this compound.

Table 1: Key Enzyme Classes in Eudesmane Biosynthesis

Enzyme ClassPrecursor/SubstrateFunctionReference
Sesquiterpene Synthase (STS)Farnesyl Pyrophosphate (FPP)Catalyzes the initial cyclization of FPP to form the foundational eudesmane carbon skeleton. nih.gov, wur.nl
Cytochrome P450 Monooxygenase (P450)Eudesmane SkeletonPerforms regioselective and stereoselective oxidation (hydroxylation) at various positions of the skeleton. portlandpress.com
Dihydroxylated Sesquiterpenoid SynthaseFarnesyl Pyrophosphate (FPP)A specialized cyclase that can directly synthesize diol products from FPP in a single reaction. portlandpress.com, enzyme-database.org

Development of Advanced Synthetic Strategies for Structurally Complex Eudesmane Analogs

The structural complexity and multiple chiral centers of eudesmane sesquiterpenoids present a significant challenge for chemical synthesis. However, advancing this area is critical for producing this compound and its analogs in sufficient quantities for extensive biological testing and for establishing structure-activity relationships (SAR). nih.gov

Modern synthetic chemistry has moved towards more efficient and versatile strategies. One promising approach mimics the natural biosynthetic process in a "two-phase" laboratory synthesis. nih.govresearchgate.net This involves first constructing the core carbocyclic framework (cyclase phase) and then performing late-stage, site-selective C-H oxidations to install the hydroxyl groups (oxidase phase). nih.gov Other advanced methods include:

Catalytic Enantioselective Synthesis : Utilizes chiral catalysts, such as palladium complexes, to control the stereochemistry of key carbon centers during the synthesis. nih.govacs.org

Site-Selective Olefin Functionalization : Employs a common intermediate with multiple identical functional groups (e.g., double bonds) and selectively modifies one over the other to generate diverse analogs. chemrxiv.orgchemrxiv.org

Cationic Cyclization and Cycloaddition Reactions : These methods enable the rapid and stereocontrolled construction of the bicyclic eudesmane ring system from simpler precursors. acs.org

Future efforts should focus on refining these strategies to develop a robust, scalable, and divergent total synthesis. A successful synthetic route would provide access not only to this compound but also to a library of novel, structurally related analogs with modified substitution patterns, which is essential for optimizing biological activity. nih.govchemrxiv.org

Table 2: Comparison of Synthetic Strategies for Eudesmane Scaffolds

Synthetic StrategyKey PrincipleAdvantagesReference
Two-Phase SynthesisMimics biosynthesis by separating skeleton formation from oxidation.Highly efficient and allows for late-stage diversification. nih.gov, researchgate.net
Site-Selective FunctionalizationDifferentiates between identical functional groups in a common intermediate.Enables concise synthesis of multiple analogs from one precursor. chemrxiv.org, chemrxiv.org
Catalytic Asymmetric SynthesisEmploys chiral catalysts to establish key stereocenters with high enantioselectivity.Provides access to specific enantiomers of the target molecule. nih.gov, acs.org
Cationic CyclizationUses acid-mediated cyclization of an acyclic precursor to form the bicyclic core.Can rapidly build molecular complexity in a single step. acs.org

In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Levels

Preliminary research indicates that this compound possesses anti-inflammatory properties, which are thought to be mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Suppression of NF-κB is a critical mechanism for reducing the expression of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. However, a detailed understanding of its molecular interactions is still lacking.

Future research must delve deeper into the precise molecular mechanisms. This includes:

Target Identification : Using techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound.

Pathway Analysis : Investigating its effects on other key signaling pathways involved in inflammation and cancer, such as MAPK, PI3K/Akt, and STAT3 pathways. medsci.org

Cellular Studies : Examining its influence on specific cellular processes. For instance, studies on other eudesmanoids have shown effects on cell cycle progression, apoptosis induction, and the inhibition of cancer cell metastasis. univie.ac.atnih.gov Similar investigations are needed for this compound to understand its potential as an anticancer agent.

These in-depth mechanistic studies are crucial for validating the therapeutic potential of the compound and for identifying predictive biomarkers for its activity.

Table 3: Potential Molecular Mechanisms and Biological Activities of Eudesmanoids

Biological ActivityPotential Molecular Target/PathwayCellular OutcomeReference
Anti-inflammatoryNF-κB PathwayReduction of NO, Prostaglandin E2, and pro-inflammatory cytokines. jst.go.jp
AnticancerJunB Protein ExpressionArrest of the cell cycle at the G1 phase. univie.ac.at, nih.gov
AnticancerApoptosis Pathways (e.g., Caspase activation)Induction of programmed cell death in cancer cells. nih.gov
Anti-metastaticProteins involved in cell adhesion and migrationInhibition of tumor cell intravasation through endothelial layers. univie.ac.at

Pre-Clinical Development of this compound as a Lead Compound for Therapeutic Applications

The transition from a promising bioactive compound to a clinical drug candidate requires a rigorous pre-clinical development program. For this compound, its reported anti-inflammatory and potential anticancer activities make it an attractive lead compound. smolecule.com The pre-clinical phase will need to systematically evaluate its efficacy and drug-like properties.

Key research directions include:

In Vivo Efficacy Studies : Testing the compound in established animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) and cancer. For instance, the eudesmanoid PO-1 from Pluchea odorata showed potent in vitro anticancer activity, warranting subsequent in vivo testing to validate its potential as a lead compound. univie.ac.atnih.gov

Pharmacokinetics and ADME Studies : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its behavior in a biological system.

Lead Optimization : Using the data from synthetic analogs (Section 8.2) and mechanistic studies (Section 8.3) to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Successful navigation of these pre-clinical hurdles is essential to justify advancing this compound or an optimized analog into human clinical trials.

Exploration of Synergistic Bioactivities with Other Natural Products and Synthetic Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic potential of this compound with other therapeutic agents could unlock new treatment paradigms. It is a known phenomenon that mixtures of natural products can exhibit greater efficacy than individual compounds due to synergistic interactions. researchgate.netmdpi.com For example, the anti-inflammatory effects of myrrh, a source of eudesmanoids, are reportedly enhanced when combined with frankincense. mdpi.com

Future research should explore:

Combination Screening : Systematically screening this compound in combination with known anti-inflammatory drugs (e.g., NSAIDs, corticosteroids) or standard-of-care chemotherapeutic agents.

Mechanism of Synergy : If synergy is observed, elucidating the underlying molecular mechanisms. The compound might inhibit a resistance pathway, enhance the bioavailability of the partner drug, or target a complementary signaling pathway.

Herbal Combinations : Investigating its role in the context of traditional medicine, where it is often part of a complex mixture of plant extracts. This could lead to the development of standardized, evidence-based polyherbal formulations.

Exploring synergistic interactions could broaden the therapeutic applications of this compound, potentially leading to more effective and safer treatment strategies with reduced side effects.

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to determine the structure and stereochemistry of Eudesm-4(15)-ene-3α,11-diol?

  • Methodological Answer : Structural elucidation relies on a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and electronic circular dichroism (ECD). For example:

  • 1D/2D NMR : Correlations in 1H-1H COSY and HMBC spectra identify key hydrogen and carbon connectivity. The coupling constants in 1H-NMR (e.g., H-3α axial/equatorial protons) help confirm stereochemistry .
  • ECD : Absolute configuration is resolved by comparing experimental ECD spectra with computational predictions .
  • Optical Rotation : Specific rotation values are cross-referenced with synthetic standards to validate enantiomeric purity .

Q. What are the natural sources of this compound?

  • Methodological Answer : The compound is primarily isolated from:

  • Bacterial endophytes : Streptomyces sp. JMRC:ST027706 in mangrove plants (Bruguiera gymnorrhiza) .
  • Medicinal plants : Found in Cymbopogon distans essential oils, where it contributes to antimicrobial properties .
  • Synthetic pathways : Microbial biotransformation of α/γ-eudesmols using Gibberella suabini or Rhizopus stolonifer .

Q. How is this compound extracted and purified for research use?

  • Methodological Answer :

  • Extraction : Use organic solvents (e.g., ethyl acetate) for partitioning crude plant/bacterial extracts.
  • Chromatography : Sequential column chromatography (silica gel, Sephadex LH-20) and HPLC with reverse-phase C18 columns isolate the compound .
  • Purity validation : Confirm via HPLC-DAD (≥95% purity) and NMR .

Advanced Research Questions

Q. How can microbial biotransformation be optimized to synthesize this compound derivatives?

  • Methodological Answer :

  • Strain selection : Screen microbial strains (e.g., Gibberella suabini ATCC 20193) for regio- and stereoselective hydroxylation activity .
  • Substrate engineering : Modify α/γ-eudesmol precursors to direct hydroxylation at C-3 and C-11 positions .
  • Fermentation optimization : Adjust pH, temperature, and aeration to maximize metabolite yield. Scale-up using bioreactors with real-time LC-MS monitoring .

Q. How can contradictions in reported bioactivities of eudesmane derivatives be resolved?

  • Methodological Answer :

  • Standardized assays : Use agar diffusion assays with consistent inoculum sizes (e.g., 10⁶ CFU/mL) and controls (e.g., amphotericin B for fungi) .
  • Structure-activity relationship (SAR) : Compare derivatives (e.g., 4β,10α-eudesmane-5β,11-diol vs. 3α,11-diol) to identify critical functional groups. For example, the 5β,11-diol configuration in compound 6 shows broad antimicrobial activity, while 3α,11-diol may require additional modifications .
  • Mechanistic studies : Perform transcriptomic profiling on pathogens (e.g., MRSA) to identify target pathways .

Q. What strategies are used to determine the ecological role of this compound in plant-microbe interactions?

  • Methodological Answer :

  • Gene knockout : Disrupt terpene synthase genes in Streptomyces sp. to assess impact on host plant (Bruguiera gymnorrhiza) fitness .
  • Metabolomic profiling : Compare wild-type vs. mutant bacterial strains via LC-HRMS to link compound production to antimicrobial defense .
  • Field studies : Measure compound concentrations in mangrove rhizospheres under biotic stress (e.g., pathogen challenge) .

Q. How can synthetic biology approaches enhance the production of this compound?

  • Methodological Answer :

  • Heterologous expression : Clone eudesmane biosynthetic gene clusters (e.g., terpene cyclases, cytochrome P450s) into E. coli or S. cerevisiae .
  • Metabolic engineering : Overexpress mevalonate pathway genes to boost precursor (FPP) supply .
  • CRISPR-Cas9 : Knock out competing pathways (e.g., squalene synthase) to redirect flux toward eudesmane synthesis .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the absolute configuration of eudesmane diols?

  • Methodological Answer :

  • Comparative analysis : Synthesize both enantiomers and compare optical rotation ([α]D) and ECD spectra with natural isolates .
  • X-ray crystallography : Resolve crystal structures of heavy-atom derivatives (e.g., brominated analogs) .
  • Computational modeling : Use density functional theory (DFT) to calculate NMR chemical shifts and ECD spectra for proposed configurations .

Q. What controls are essential in bioactivity studies to ensure reproducibility?

  • Methodological Answer :

  • Negative controls : Include solvent-only wells (e.g., DMSO) to rule out solvent toxicity .
  • Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) .
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µg/mL) to calculate IC50/EC50 values .

Tables for Quick Reference

Key Metabolites Bioactivity Source Reference
This compoundAntimicrobial (moderate)Streptomyces sp. JMRC:ST027706
4β,10α-Eudesmane-5β,11-diol (6)Broad-spectrum antimicrobialCymbopogon distans
Eudesma-4-en-3α,11-diolPrecursor for synthetic derivativesMicrobial biotransformation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.